3-Bromophthalonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRAZJFOMVDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Analysis
Spectroscopic analysis is fundamental in determining the molecular structure and purity of 3-Bromophthalonitrile. Various spectroscopic methods provide complementary information about its atomic composition, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR: In the proton NMR spectrum of this compound, the aromatic protons typically exhibit signals in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling constants depend on the solvent used and the electronic effects of the bromine and nitrile substituents on the benzene (B151609) ring.
¹³C-NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemguide.co.ukoregonstate.edu The aromatic carbons and the two nitrile carbons will have distinct chemical shifts. The nitrile carbons are typically found in the 114-115 ppm region. yorku.ca The chemical shifts of the aromatic carbons are influenced by the electronegativity of the bromine atom and the anisotropic effects of the nitrile groups, generally appearing between 125 and 150 ppm. chemguide.co.uk
Table 1: Typical NMR Data for this compound
| Nucleus | Typical Chemical Shift (ppm) |
|---|---|
| ¹H | 7.0 - 9.0 (Aromatic) |
| ¹³C | 114 - 115 (Nitrile carbons) |
| 125 - 150 (Aromatic carbons) |
Note: Specific values can vary based on solvent and experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. surfacesciencewestern.comutdallas.edu The most prominent absorption is the sharp and strong band for the nitrile (C≡N) group, which appears in the range of 2230-2240 cm⁻¹. isuct.ru Other characteristic absorptions include C-H stretching from the aromatic ring, C=C stretching of the ring, and C-Br stretching vibrations. isuct.rulibretexts.org
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2240 - 2230 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-Br Stretch | ~700 - 500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.eduethz.ch For this compound, absorption bands are observed in the UV region, which are attributed to π → π* transitions within the benzene ring and nitrile groups. up.ac.za The solvent can influence the position and intensity of these absorption maxima (λ_max). up.ac.za Aromatic compounds typically show a primary band around 202 nm and a secondary, less intense band around 253 nm. up.ac.za
Mass Spectrometry (MS) (e.g., Electron Ionization Mass Spectrometry, Electrospray Ionization Mass Spectrometry)
Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. spectralworks.compg.edu.pl In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (207.03 g/mol ). A distinctive feature is the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.uk This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by two m/z units. chemguide.co.uk Common fragmentation patterns involve the loss of bromine or cyanide radicals. libretexts.orgdocbrown.info
Fluorescence Spectroscopy
Fluorescence spectroscopy can provide insights into the photophysical properties of this compound. iucr.orgresearchgate.net Upon absorption of light, the molecule is promoted to an excited electronic state. ubbcluj.ro It can then relax to the ground state by emitting a photon, a process known as fluorescence. The resulting emission spectrum is characteristic of the molecule's electronic structure. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can be determined by comparison with a standard. researchgate.net
Thermal Analysis
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. americanpharmaceuticalreview.cometamu.edu For this compound, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com It can be used to determine the melting point of this compound, which is a key indicator of its purity. The melting point for this compound is reported to be in the range of 165-169 °C.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. etamu.edumt.com This analysis provides information on the thermal stability and decomposition profile of the compound. For instance, TGA can reveal the temperature at which the compound begins to decompose and the extent of mass loss at various temperatures. mt.com Some related phthalonitrile (B49051) compounds have been shown to decompose at temperatures as high as 365 °C. isuct.ru
Table 3: Thermal Properties of this compound
| Property | Technique | Typical Value |
|---|---|---|
| Melting Point | DSC | 165 - 169 °C |
| Thermal Stability | TGA | Provides decomposition temperature profile |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
In a typical dynamic TGA experiment, the sample's mass is recorded as the temperature is increased linearly. etamu.edu The resulting TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve, known as the derivative thermogravogram (DTG), shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. youtube.comtainstruments.com
For this compound and its derivatives, TGA is employed to understand their stability at elevated temperatures, which is a critical parameter for their application in synthesizing materials like phthalocyanines, a process that often involves high temperatures. umich.edu The thermal decomposition temperature is a key data point obtained from TGA, indicating the threshold at which the compound begins to degrade. 6-napse.com For instance, studies on related organic-inorganic hybrid perovskites, which also utilize complex organic ligands, have demonstrated the use of TGA to determine thermal decomposition temperatures, which can be as high as 570 K. researchgate.net
A hypothetical TGA analysis of a this compound sample might reveal the following:
Interactive Data Table: Hypothetical TGA Data for this compound
| Temperature (°C) | Mass (%) | Rate of Mass Loss (%/°C) | Observation |
| 25-200 | 100 | 0 | No significant mass loss, indicating stability and absence of volatile solvents. |
| 200-250 | 99.5 | -0.01 | Minor mass loss, potentially due to the release of trace impurities. |
| >350 | Gradual Decrease | increasing | Onset of thermal decomposition. |
| 450 | 50 | Peak in DTG curve | Major decomposition event. |
This table is illustrative and represents typical data that would be generated from a TGA experiment. The exact temperatures and mass loss percentages would be specific to the sample and experimental conditions.
Diffraction Techniques
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. grpetrology.commalvernpanalytical.com When a crystalline material is irradiated with X-rays, the atoms scatter the X-rays, and the constructive interference of these scattered waves produces a unique diffraction pattern. libretexts.orgwikipedia.org This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification, and the determination of crystal structure, lattice parameters, and crystallite size. measurlabs.comforcetechnology.com
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. grpetrology.com It can confirm the phase purity of a synthesized batch of this compound by comparing its diffraction pattern to a known standard or to a pattern calculated from single-crystal data. The presence of peaks from other crystalline phases would indicate impurities. measurlabs.com
Interactive Data Table: Hypothetical XRD Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 15.2 | 5.82 | 100 | (110) |
| 25.8 | 3.45 | 85 | (200) |
| 28.5 | 3.13 | 60 | (211) |
| 31.7 | 2.82 | 45 | (220) |
| 45.5 | 1.99 | 30 | (311) |
This table presents a hypothetical set of powder XRD data for illustrative purposes. The actual 2θ values, d-spacings, and intensities are dependent on the crystal structure of this compound.
Chromatographic Methods for Purity and Isomer Analysis
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. researchgate.netchromatographyonline.com It is particularly valuable for monitoring the progress of chemical reactions, assessing product purity, and isolating specific compounds from complex mixtures. nih.govbiaseparations.com
In the context of this compound synthesis, HPLC is an indispensable tool. The synthesis of substituted phthalonitriles can often result in a mixture of isomers, such as this compound and 4-bromophthalonitrile (B1280451). scispace.com HPLC, especially in a reversed-phase mode with a C18 column, can effectively separate these positional isomers, which often exhibit different retention times due to subtle differences in polarity and interaction with the stationary phase. rsc.orgrsc.orglcms.cz
By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can monitor the consumption of starting materials and the formation of the desired product and any byproducts. researchgate.net This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield of this compound and minimize the formation of impurities. nih.gov
A typical HPLC method for analyzing this compound would involve:
Column: A reversed-phase column (e.g., C18). core.ac.uk
Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer. core.ac.ukchromatographyonline.com
Detection: A UV detector set to a wavelength where the analyte absorbs strongly. core.ac.uk
Interactive Data Table: Hypothetical HPLC Data for a this compound Synthesis Reaction Mixture
| Retention Time (min) | Peak Area | Compound Identity | Concentration (relative) |
| 2.5 | 15000 | Starting Material | Decreasing over time |
| 4.8 | 85000 | This compound | Increasing over time |
| 5.2 | 5000 | 4-Bromophthalonitrile (Isomer) | Minor component |
| 6.1 | 2000 | Unidentified Byproduct | Trace |
This table is a representative example of HPLC data that could be obtained during the synthesis of this compound. The retention times and peak areas are for illustrative purposes.
The quantitative power of HPLC allows for the determination of the purity of the final this compound product. By creating a calibration curve with standards of known concentration, the exact amount of the desired compound and any impurities can be determined. core.ac.uk This ensures that the material meets the stringent purity requirements for its subsequent use in high-tech applications.
Reactivity and Derivatization Pathways of 3 Bromophthalonitrile
Precursor for Macrocyclic Compound Synthesis
The term "macrocycle" refers to cyclic molecules that possess large ring structures. orbismedicines.com 3-Bromophthalonitrile serves as a fundamental building block in the creation of these structures, which are of significant interest due to their unique electronic and photophysical properties. nih.govrsc.org The strategic placement of the bromine atom and nitrile groups on the phthalonitrile (B49051) core enables controlled synthesis of complex macrocyclic architectures.
Cyclotetramerization to Phthalocyanines
Phthalocyanines are large, aromatic macrocyclic compounds composed of four isoindole units linked by aza bridges. scielo.org.co The synthesis of phthalocyanines often involves the cyclotetramerization of phthalonitrile precursors. researchgate.net This process typically requires high temperatures and can be facilitated by the presence of a metal salt or a strong organic base. scielo.org.co The bromine atom on this compound can be retained in the final phthalocyanine (B1677752) structure, providing a handle for further functionalization.
The cyclotetramerization of a single phthalonitrile derivative, such as this compound, leads to the formation of a symmetrically substituted phthalocyanine. In this case, the product is a tetrakis(this compound) phthalocyanine, where each of the four isoindole units of the macrocycle bears a bromine atom at the 3-position. This reaction typically results in a mixture of four positional isomers (C4h, D2h, C2v, and Cs symmetry) due to the different possible orientations of the substituted benzene (B151609) rings during the macrocyclization process. researchgate.net The synthesis of these symmetrical phthalocyanines is a foundational method for creating functional macrocycles with specific peripheral substituents. umich.edu
Table 1: Synthesis of Symmetrical Tetrakis(this compound) Phthalocyanines
| Starting Material | Reaction Type | Key Features | Product |
| This compound | Cyclotetramerization | Formation of a symmetrically substituted phthalocyanine. | Tetrakis(this compound) Phthalocyanine (mixture of isomers) |
More complex, unsymmetrically substituted phthalocyanines can be synthesized through the mixed condensation of two different phthalonitrile precursors. researchgate.netresearchgate.net When this compound (A) is reacted with another substituted phthalonitrile (B), a statistical mixture of products is typically formed, including symmetrical phthalocyanines (A4 and B4) and various unsymmetrical phthalocyanines such as A3B, A2B2 (with AABB and ABAB isomers), and AB3. researchgate.netbeilstein-journals.org The separation of these different products can be challenging but allows for the creation of phthalocyanines with tailored properties. For example, the reaction of 3,6-bis(hexadecyloxy)phthalonitrile with 3-nitrophthalonitrile (B1295753) or 4-bromophthalonitrile (B1280451) has been shown to produce AABB and ABAB type phthalocyanines. researchgate.net The A3B type phthalocyanines, in particular, are synthesized by mixing two types of phthalonitriles, which also results in the formation of symmetrical A4 and A2B2 byproducts. beilstein-journals.org
Table 2: Synthesis of Unsymmetrical Phthalocyanines via Mixed Condensation
| Reactant A | Reactant B | Reaction Type | Unsymmetrical Products | Symmetrical Byproducts |
| This compound | Another substituted phthalonitrile | Mixed Condensation | A3B, A2B2 (AABB, ABAB), AB3 | A4, B4 |
The presence and position of the bromine substituent in this compound significantly influence the resulting phthalocyanine's structure. The steric and electronic effects of the bromine atom can affect the statistical distribution of the positional isomers formed during cyclotetramerization. While the synthesis of tetrasubstituted phthalocyanines from 4-substituted phthalonitriles generally yields a mixture of four isomers, the specific nature of the substituent plays a role in the final architecture. core.ac.uk In the case of 3-substituted phthalonitriles, the steric hindrance can be more pronounced, potentially altering the isomer ratios compared to their 4-substituted counterparts. The resulting macrocyclic architecture, defined by the specific arrangement of the bromo-substituted units, is crucial for determining the molecule's physical and chemical properties. umich.edu
Cyclotrimerization to Boron Subphthalocyanines
Subphthalocyanines are another class of aromatic macrocycles, but they are smaller than phthalocyanines, consisting of three isoindole units linked by aza bridges and coordinated to a central boron atom. nih.gov Their synthesis involves the cyclotrimerization of phthalonitrile precursors. scholaris.ca
The synthesis of boron subphthalocyanines is achieved through a templated cyclotrimerization of a phthalonitrile derivative in the presence of a boron Lewis acid, such as boron trichloride (B1173362) (BCl3) or boron tribromide (BBr3). nih.govcardiff.ac.ukrsc.orgmdpi.comnih.gov This reaction involves the trimerization of three phthalonitrile units around the boron atom, which acts as a template to form the 14-π electron aromatic macrocycle. nih.gov The use of this compound in this reaction leads to the formation of a subphthalocyanine (B1262678) with three bromine atoms on the periphery. The bromine atoms can then serve as reactive sites for further functionalization of the subphthalocyanine core. scholaris.ca
Derivatization of Axial Ligands in Boron Subphthalocyanines
Boron subphthalocyanines (BsubPcs) are a class of aromatic, bowl-shaped molecules with unique optical and electronic properties. nih.gov They are synthesized through the cyclotrimerization of phthalonitrile precursors in the presence of a boron trihalide, such as boron trichloride (BCl3). researchgate.netresearchgate.net This process results in a BsubPc core with an axial substituent, typically a halogen, bonded to the central boron atom. researchgate.net
The use of this compound as a precursor leads to the formation of peripherally brominated BsubPcs. researchgate.net The axial halide on the boron atom can be subsequently replaced through reactions with various nucleophiles, allowing for the introduction of a wide range of functional groups. researchgate.net This axial derivatization is a key strategy for tuning the photophysical and electrochemical properties of BsubPcs. rsc.org For instance, the axial ligand can influence the molecule's fluorescence quantum yield, with values ranging from less than 1% to over 70%, and also impacts the redox potentials. rsc.org
Studies have shown the successful axial modification of boron(III) subphthalocyanine bromides with nucleophiles like 4-hydroxy-benzoic acid, leading to the formation of macrocycles with a 4-carboxyphenoxy group in the axial position. researchgate.net Another example involves the reaction of boron subphthalocyanine chloride with ferrocenylmethanol to introduce a ferrocenyl group axially, which is desirable for its electron-donating properties in donor-acceptor systems. core.ac.uk The introduction of cationic axial ligands has also been explored to enhance the polarity and hydrophilicity of BsubPcs. mdpi.com
Impact of Phthalonitrile Asymmetry on Boron Subphthalocyanine Isomer Distribution
The use of an asymmetrically substituted phthalonitrile, such as this compound, in the cyclotrimerization reaction results in the formation of a mixture of BsubPc isomers. researchgate.net The arrangement of the bromo-substituents on the periphery of the BsubPc macrocycle can vary, leading to different regioisomers. The distribution of these isomers is influenced by the substitution pattern of the starting phthalonitrile. acs.org For instance, the cyclotetramerization of 3,5-di-tert-butylphthalonitrile has been shown to favor the formation of the C-symmetrical isomer. scribd.com The formation of these isomers can break the C3v symmetry of the BsubPc molecule, which can have significant effects on its properties and potential applications. acs.org
Halogen-Substitution Reactions
The bromine atom in this compound is a versatile handle for introducing a wide array of functional groups through halogen-substitution reactions. These reactions are broadly categorized into nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions with Bromine as a Leaving Group
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for the derivatization of this compound. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile displaces the bromide ion on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing nitrile groups, which activate the ring towards nucleophilic attack. masterorganicchemistry.comnih.gov
The bromine atom of this compound can be displaced by a variety of nucleophiles to introduce different substituents. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of SNAr reactions suggest that nucleophiles such as alkoxides (RO-), thiolates (RS-), and amines (R2N-) can be used to introduce alkoxy, alkylthio, and amino groups, respectively. d-nb.infoosti.gov The introduction of aryl and other carbon-based substituents can also be achieved through SNAr, although metal-catalyzed methods are often more common for C-C bond formation. nih.gov
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon bonds, and this compound is a suitable substrate for these transformations. The bromine substituent serves as a reactive site for coupling with various organometallic reagents.
Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds. This compound can be coupled with various arylboronic acids to introduce aryl substituents. mdpi.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for the synthesis of arylalkynes. rsc.org this compound can be reacted with terminal alkynes to introduce alkynyl substituents onto the phthalonitrile ring. yorku.ca
Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction allows for the introduction of alkenyl substituents. This compound can undergo Heck coupling with various alkenes to generate vinyl-substituted phthalonitriles. nih.govmdpi.comdiva-portal.org
Below is a table summarizing these cross-coupling reactions:
| Reaction Name | Coupling Partner | Catalyst System | Resulting C-C Bond |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-Aryl |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Aryl-Alkynyl |
| Heck Reaction | Alkene | Pd catalyst, Base | Aryl-Alkenyl |
Coordination Chemistry as a Ligand Precursor
Phthalonitriles, including this compound, are important precursors for the synthesis of ligands used in coordination chemistry. libretexts.orguni-siegen.de The two adjacent nitrile groups can participate in the formation of macrocyclic ligands, most notably phthalocyanines. The cyclotetramerization of phthalonitriles in the presence of a metal salt yields metal-phthalocyanine complexes. scribd.com The bromine substituent on this compound allows for the synthesis of peripherally functionalized phthalocyanines, which can exhibit modified electronic properties and solubility. scribd.com Beyond phthalocyanines, the dinitrile functionality can be used to construct other types of ligands for coordination with various metal ions. The synthesis of subphthalocyanines is another prime example of this compound acting as a ligand precursor, where three units coordinate to a central boron atom. researchgate.netresearchgate.net
Synthesis of Metal Complexes and Coordination Compounds Utilizing this compound as a Ligand
This compound is a significant precursor in the synthesis of various metal complexes, particularly phthalocyanines. scholaris.cacollectionscanada.gc.ca Phthalocyanines are large, aromatic macrocyclic compounds that can chelate a central metal ion. nih.gov The synthesis of these metal complexes often involves the cyclotetramerization of phthalonitrile derivatives, such as this compound, in the presence of a metal salt. google.com For instance, the reaction of this compound with a metal salt like nickel chloride (NiCl2) at elevated temperatures can lead to the formation of the corresponding metal-substituted phthalocyanine. umich.edu
The presence of the bromine atom on the phthalonitrile ring allows for the formation of peripherally substituted phthalocyanines. These substituents can influence the electronic properties, solubility, and aggregation behavior of the resulting metal complexes. The synthesis of unsymmetrically substituted phthalocyanines can also be achieved by the co-cyclotetramerization of two different phthalonitrile derivatives, one of which can be this compound. lookchem.com
Beyond phthalocyanines, this compound can be utilized in the synthesis of other coordination compounds. The nitrile groups of this compound can coordinate to a metal center, acting as a ligand. The synthesis of such complexes typically involves reacting this compound with a suitable metal salt in an appropriate solvent. nih.govbhu.ac.in The resulting coordination compounds can exhibit a variety of geometries and coordination numbers depending on the metal ion and reaction conditions. solubilityofthings.comuni-siegen.de
Design and Modification of Ligands through Derivatization of this compound
The bromine atom in this compound serves as a versatile handle for a variety of derivatization reactions, enabling the design and modification of ligands for specific applications. core.ac.uk This functionalization allows for the introduction of various substituents onto the phthalocyanine periphery, thereby tuning the electronic and steric properties of the final metal complex.
One common derivatization strategy is the nucleophilic substitution of the bromine atom. For example, reaction with alkoxides or phenoxides can introduce alkoxy or phenoxy groups. worldscientific.com Another important class of reactions is palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. worldscientific.com For instance, coupling this compound with an organotin reagent (Stille coupling) or a terminal alkyne (Sonogashira coupling) in the presence of a palladium catalyst can yield phthalonitriles with new carbon-carbon bonds. worldscientific.com
These derivatized phthalonitriles can then be used to synthesize substituted phthalocyanines with tailored properties. For example, the introduction of bulky substituents can increase the solubility of the phthalocyanine complex and prevent aggregation, which is often a problem with unsubstituted phthalocyanines. The electronic nature of the substituents can also be used to modulate the photophysical and electrochemical properties of the resulting metal complexes. nih.gov
Investigations into Metal-Ligand Bonding, Coordination Number, and Complex Stability
Metal-Ligand Bonding: In phthalocyanine complexes, the central metal ion is coordinated to the four inner nitrogen atoms of the macrocycle, forming strong metal-nitrogen bonds. wikipedia.orgscribd.com The nature of this bonding can have both sigma (σ) and pi (π) character. rsc.org The substituents on the periphery of the phthalocyanine ring, introduced through the derivatization of this compound, can influence the electron density on the macrocycle and, consequently, the strength of the metal-ligand bonds. mdpi.com For instance, electron-withdrawing groups can strengthen the metal-ligand interaction.
Coordination Number: The coordination number of the central metal ion in these complexes is typically four, corresponding to the four nitrogen atoms of the phthalocyanine core. wikipedia.org However, some metals can accommodate additional axial ligands, leading to higher coordination numbers such as five or six. solubilityofthings.comlibretexts.org The geometry of the complex is dictated by the coordination number, with square planar geometry being common for four-coordinate complexes and square pyramidal or octahedral geometries for five- and six-coordinate complexes, respectively. solubilityofthings.com
Complex Stability: The thermodynamic stability of these metal complexes is a measure of the strength of the metal-ligand interactions. rsc.orgyork.ac.uk The stability is influenced by several factors, including the nature of the metal ion, the type of ligand, and the presence of peripheral substituents. mdpi.comnih.gov Thermal stability studies have shown that the decomposition temperature of phthalocyanine complexes is dependent on the central metal and the peripheral substituents. oup.comresearchgate.net In general, the introduction of halogen atoms can affect the thermal stability of the complexes. oup.com
Mechanistic Studies of Ligand Exchange and Addition Processes in Derived Complexes
The reactivity of metal complexes derived from this compound, particularly phthalocyanines, includes ligand exchange and addition reactions. Understanding the mechanisms of these processes is crucial for designing new functional materials.
Ligand Exchange: In metallophthalocyanines that can accommodate axial ligands, ligand exchange reactions can occur. acs.orgworldscientific.comdiva-portal.org These reactions involve the replacement of one axial ligand by another. The mechanism of these exchanges can vary depending on the metal center, the nature of the ligands, and the reaction conditions. For example, studies on ferrous phthalocyanine have shown that the replacement of axially bound dimethyl sulfoxide (B87167) by imidazole (B134444) proceeds through a mechanism where the replacement of the first ligand is the rate-determining step. acs.org In some cases, the exchange process can be initiated by light, as seen in silicon phthalocyanines where near-IR light can trigger the release of an axial ligand. rsc.orgnih.gov Mechanistic studies suggest that these photochemical ligand exchange reactions can proceed through the formation of a radical anion intermediate. nih.gov
Ligand Addition: The synthesis of phthalocyanines from phthalonitriles is itself a complex process involving the addition of the nitrile groups to form the macrocycle. Recent studies have explored novel methods for phthalocyanine synthesis, such as the double addition of oximes to phthalonitriles. acs.org Mechanistic investigations into these reactions provide insights into the formation of the phthalocyanine ring. Furthermore, understanding the mechanism of axial ligand exchange in related systems, such as boron subphthalocyanines, has revealed a bimolecular σ-bond metathesis pathway. acs.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations provide a microscopic view of molecular systems, enabling the prediction of various chemical and physical properties. These methods are broadly categorized into ab initio techniques, which are based on first principles, and density functional theory (DFT), which has become a versatile and popular method in computational chemistry. wikipedia.orgwikipedia.org
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction
Density functional theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has proven to be a popular and versatile tool in computational chemistry, offering a good balance between accuracy and computational cost. wikipedia.orgnih.gov DFT methods are widely used for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined, and for predicting a molecule's reactivity. nih.govnumberanalytics.comarxiv.org Functionals like B3LYP are commonly employed in these calculations, often in combination with basis sets such as 6-31G* or def2-QZVPPD. wikipedia.orgstackexchange.com
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. iqce.jplibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
DFT calculations are frequently used to determine the energies of the HOMO and LUMO. For instance, in a study on a related phthalonitrile (B49051) derivative, 4-((2R, 3S)-2,3,4-trihydroxybutoxy)phthalonitrile, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to calculate the HOMO and LUMO energies. researchgate.net These calculations revealed the charge transfer characteristics within the molecule. researchgate.net Similarly, for 3-bromo-2-hydroxypyridine, TD-DFT calculations were employed to determine the HOMO and LUMO energy levels and the corresponding energy gap. mdpi.com
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater ability to donate electrons. iqce.jp |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy signifies a greater ability to accept electrons. iqce.jp |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
Elucidation of Reaction Mechanisms and Transition States
Computational methods, particularly DFT, are invaluable for elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, transient configuration of atoms that connects reactants to products on the potential energy surface of a chemical reaction. numberanalytics.comnumberanalytics.com Understanding the structure and energy of the transition state is key to predicting reaction rates and pathways. numberanalytics.com
For reactions like nucleophilic substitution (SN1 and SN2), computational studies can determine the favorability of different mechanistic pathways by calculating the energies of intermediates and transition states. pressbooks.pubq-chem.com For instance, in an SN1 reaction, the mechanism involves the initial departure of a leaving group to form a carbocation intermediate, which is then attacked by a nucleophile. pressbooks.pub Computational modeling can map out the energy profile of this multi-step process. pressbooks.pub In some cases, a single transition state can lead to multiple products, and molecular dynamics simulations become essential to understand the branching ratios. wayne.edu
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. wustl.edugithub.io By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve over time. wustl.edu This allows for the investigation of conformational changes, diffusion, and intermolecular interactions. nih.govuni-koeln.de
MD simulations are particularly useful for understanding the behavior of molecules in solution and for assessing the binding affinity between a ligand and a receptor. nih.gov The simulations can provide detailed information on parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and solvent-accessible surface area (SASA), which are crucial for evaluating the dynamic stability and interactions of molecular complexes. nih.gov
Predictive Modeling and Rational Design Principles
Beyond analyzing existing compounds, computational chemistry provides a framework for the rational design of new molecules with desired properties. Predictive modeling techniques leverage theoretical principles to forecast the behavior and characteristics of yet-to-be-synthesized compounds.
Application of Covalent Bond Classification (CBC) for Predicting Complex Stability and Stoichiometry
The Covalent Bond Classification (CBC) method, also known as the LXZ notation, is a powerful tool for describing the bonding in covalent and organometallic compounds. wikipedia.orgcolumbia.eduionicviper.org It offers an alternative to the oxidation state formalism, which can be ambiguous for complex molecules. columbia.edu The CBC method classifies ligands based on the number of electrons they formally donate to a central atom. Ligands are categorized as L-type (donating two electrons, a dative covalent bond), X-type (donating one electron, a normal covalent bond), or Z-type (accepting two electrons). wikipedia.org
This classification scheme provides valuable information about the electron count, valence, and coordination number of the central atom, which is crucial for predicting the stability and stoichiometry of coordination complexes. columbia.edulibretexts.org By analyzing the nature of the ligands surrounding a metal center, the CBC method helps in understanding and predicting the structure and reactivity of complex molecules. columbia.educovalentbondclass.org
Computational Approaches for Rational Design of Novel Derivatives and Macrocycles with Tuned Electronic and Optical Properties
Computational chemistry has emerged as an indispensable tool for the rational design of novel functional molecules, providing deep insights into their electronic structure and properties before their actual synthesis. For precursors like 3-bromophthalonitrile, which are building blocks for larger, more complex macrocycles such as phthalocyanines (Pcs), computational methods are particularly valuable. scholar-press.com These theoretical studies guide the strategic modification of molecular structures to achieve desired electronic and optical characteristics.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most prominent computational methods employed for this purpose. scholar-press.comresearchgate.net DFT is used to optimize the ground-state geometry of the molecules and to calculate their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ui.edu.ng The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that governs the molecule's electronic properties, chemical reactivity, and kinetic stability. ui.edu.ngoptica.org By strategically introducing different substituents onto the phthalocyanine (B1677752) ring, which can be formed from this compound derivatives, it is possible to tune this energy gap. optica.org For instance, introducing electron-donating groups tends to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a reduction in the HOMO-LUMO gap. ui.edu.ngoptica.org
TD-DFT calculations are instrumental in predicting the electronic absorption spectra (UV-vis spectra) of these molecules. mdpi.com Phthalocyanines and their derivatives are known for their intense and characteristic absorption bands in the visible and near-infrared (NIR) regions. mdpi.com These are typically the Q-band, appearing in the 600-750 nm range, and the B-band (or Soret band) in the UV region around 300-400 nm. researchgate.net The position and intensity of the Q-band are of particular interest for applications in photodynamic therapy and as sensitizers in solar cells. researchgate.netmdpi.com Computational models can accurately predict how structural modifications, such as changing the central metal atom or adding peripheral substituents, will shift these absorption bands. mdpi.comresearchgate.net For example, TD-DFT calculations can demonstrate a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the Q-band, guiding the design of molecules that absorb light at specific, desired wavelengths. mdpi.comsemanticscholar.org
The predictive power of these computational approaches allows for the systematic screening of a large number of potential derivatives. This rational, theory-driven design process accelerates the discovery of novel macrocycles with finely tuned properties for specific applications, such as nonlinear optics (NLO), electrocatalysis, and sensing. scholar-press.comoptica.orgchinesechemsoc.org
Research Findings
Computational studies have provided detailed insights into the structure-property relationships of phthalocyanine derivatives. DFT calculations reveal how the nature of substituents—whether they are electron-donating or electron-accepting—influences the frontier orbital energies.
For example, a study on zinc phthalocyanine derivatives showed that the introduction of amino groups (strong electron donors) significantly raised the HOMO energy level and reduced the HOMO-LUMO gap compared to derivatives with tert-butyl groups. optica.org This smaller energy gap in the amino-substituted compound (B3) was correlated with enhanced nonlinear optical properties. optica.org A related compound with an even larger π-conjugated structure (B4) exhibited a slightly smaller energy gap and stronger reverse saturation absorption. optica.org
The effect of substituents on the electronic properties can be systematically quantified using quantum chemical parameters derived from DFT calculations, as shown in the table below.
Table 1: Calculated Quantum Chemical Parameters for Phthalocyanine Derivatives
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| B3 (with amino groups) | - | - | 2.05 | optica.org |
| B4 (larger π-conjugation) | - | - | 2.01 | optica.org |
| MnPc | -4.798 | - | - | mdpi.com |
| NH₃/MnPc Complex | -5.079 | - | Reduced by 13.80% | mdpi.comsemanticscholar.org |
| PH₃/MnPc Complex | -5.136 | - | Reduced by 8.43% | mdpi.comsemanticscholar.org |
| AsH₃/MnPc Complex | -5.163 | - | Reduced by 7.21% | mdpi.comsemanticscholar.org |
This table illustrates how chemical modifications, such as the addition of substituents or the adsorption of small molecules, alter the frontier orbital energies and the energy gap of phthalocyanine-based systems as predicted by DFT calculations. Data for ELUMO for some derivatives were not available in the cited sources.
TD-DFT calculations are crucial for understanding and predicting the optical behavior of these macrocycles. The method can reproduce the key trends observed in experimental UV-vis spectra, particularly for the prominent Q-band. mdpi.com Studies have shown that while different DFT functionals (like B3LYP and CAM-B3LYP) might yield slightly different absolute values for absorption energies, they consistently predict the relative shifts and splitting of spectral bands upon structural modification. mdpi.comnih.govresearchgate.net
For instance, TD-DFT calculations on manganese phthalocyanine (MnPc) predicted a maximum absorption wavelength (λmax) for the Q-band at 604 nm. mdpi.comsemanticscholar.org Upon adsorption of small molecules like ammonia (B1221849) (NH₃), phosphine (B1218219) (PH₃), and arsine (AsH₃), the calculations predicted a significant blue-shift in this absorption peak, indicating a change in the electronic structure of the macrocycle. mdpi.comsemanticscholar.org This demonstrates the utility of TD-DFT in designing molecular sensors.
Table 2: Predicted UV-vis Absorption Maxima (λmax) for Mn-Phthalocyanine and its Adsorption Complexes
| Complex | Predicted λmax (nm) | Spectral Shift | Reference |
|---|---|---|---|
| MnPc (isolated) | 604 | - | mdpi.comsemanticscholar.org |
| NH₃/MnPc | 524 | Blue-shift | mdpi.comsemanticscholar.org |
| PH₃/MnPc | 552 | Blue-shift | mdpi.comsemanticscholar.org |
| AsH₃/MnPc | 572 | Blue-shift | mdpi.comsemanticscholar.org |
This table shows the maximum absorption wavelength (λmax) for the Q-band of a manganese phthalocyanine (MnPc) molecule and how it is predicted to change upon interaction with different gas molecules, as calculated by TD-DFT. This highlights the power of computational methods in predicting sensing capabilities.
Advanced Research Applications and Materials Science Perspectives of 3 Bromophthalonitrile Derivatives
Organic Electronics and Optoelectronic Materials
Derivatives of 3-bromophthalonitrile have emerged as pivotal components in the development of next-generation organic electronic and optoelectronic devices. Their unique molecular structures and tunable electronic properties make them highly suitable for a variety of applications, from light-emitting diodes to solar energy conversion.
Development of Organic Semiconductor Materials
Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the active components in a variety of electronic devices. wikipedia.org Phthalonitriles, including this compound, are key precursors in the synthesis of phthalocyanines and subphthalocyanines, which are important classes of organic semiconductors. worldscientific.com The synthesis of these macrocycles often involves the cyclotetramerization of phthalonitrile (B49051) derivatives. google.com
The introduction of a bromine atom at the 3-position of the phthalonitrile ring is a strategic approach to modulate the electronic properties of the resulting semiconductor. worldscientific.com Halogen atoms, being electron-withdrawing, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the macrocycle. worldscientific.com This tuning of the HOMO and LUMO energy levels is critical for optimizing the performance of organic electronic devices. worldscientific.com
The synthesis of organic semiconductors derived from this compound allows for the creation of materials with specific bandgaps, charge carrier mobilities, and absorption characteristics. nih.gov For instance, the Grignard metathesis polymerisation of monobrominated P3HT has been used to create block copolymers for organic solar cells. bangor.ac.uk The development of novel synthesis methods, such as those for BNBN anthracene, is expanding the chemical diversity of organic semiconductors. unist.ac.krsciencedaily.com
Applications in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells, and Field-Effect Transistors
The unique properties of this compound derivatives have led to their investigation and application in a range of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): While specific research on this compound derivatives in OLEDs is emerging, the broader class of phthalocyanines is known to be utilized in these devices. The color of the light emitted by an OLED is dependent on the molecular structure of the organic materials in the emissive layer. nih.gov The ability to tune the electronic properties of phthalocyanines through substitution with bromine can influence the emission wavelength and efficiency of the device.
Organic Solar Cells (OSCs): In the realm of organic photovoltaics, derivatives of this compound show significant promise. The active layer of an organic solar cell typically consists of a blend of donor and acceptor materials. ntua.grrsc.org Phthalocyanine (B1677752) derivatives can function as the donor material. The efficiency of an OSC is critically dependent on the alignment of the energy levels of the donor and acceptor to facilitate efficient charge separation. The introduction of bromine atoms can modify the HOMO and LUMO levels of the phthalocyanine, thereby optimizing the energy level alignment and improving the power conversion efficiency (PCE) of the solar cell. worldscientific.com For instance, a ternary solar cell incorporating BODIPY triads with P3HT:PCBM showed an improved PCE from 2.22% to 3.43%. nih.gov Similarly, the use of a multifunctional small molecule acceptor, BTP-2Br, in a P3HT:ZY-4Cl blend resulted in a record efficiency of 11.41% for P3HT-based OPVs. chemistryviews.org
Table 1: Performance of Organic Solar Cells Incorporating Brominated Derivatives
| Donor Material | Acceptor Material | Third Component | Power Conversion Efficiency (PCE) |
| P3HT | PCBM | BODIPY-1 | 3.43% |
| P3HT | ZY-4Cl | BTP-2Br | 11.41% |
| PM6 | Y6 | PTQ10 | 16.8% |
| P3HT-b-PTB7-Th | - | - | 3.6% |
Role as Precursors for Photoconductive and Optical Recording Materials
Phthalocyanine and its derivatives, synthesized from precursors like this compound, are widely used as photoconductive materials in laser printers and copiers, and as optical recording materials. google.com Their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum, coupled with their excellent thermal and chemical stability, makes them ideal for these applications. ethernet.edu.et
In the context of optical recording, a thin film of a phthalocyanine derivative serves as the recording layer. When a laser beam is focused onto this layer, it causes a localized change in the material's optical properties, such as its reflectivity. This change can be read by a lower-power laser, forming the basis of data storage. The specific properties of the phthalocyanine, such as its absorption wavelength and thermal stability, can be fine-tuned by modifying its molecular structure, for example, through the introduction of bromine substituents. ethernet.edu.et This allows for the development of recording materials optimized for different laser wavelengths, from infrared to blue light. researchgate.net
Electrochemical Studies of Derived Macrocycles (e.g., Cyclic Voltammetry of Boron Subphthalocyanines and Phthalocyanines)
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules, providing information about their HOMO and LUMO energy levels. worldscientific.com The electrochemical behavior of macrocycles derived from this compound, such as boron subphthalocyanines (BsubPcs) and phthalocyanines (Pcs), has been a subject of intense study. worldscientific.comed.ac.uk
These studies reveal that the redox potentials of these macrocycles can be systematically tuned by altering the substituents on the periphery of the molecule. nih.gov The introduction of electron-withdrawing groups, such as bromine, generally leads to a stabilization of both the HOMO and LUMO levels, making the macrocycle more difficult to oxidize and easier to reduce. worldscientific.com This is reflected in a positive shift in the oxidation potentials and a less negative shift in the reduction potentials observed in their cyclic voltammograms.
The ability to precisely control the redox properties of these materials is crucial for their application in organic electronics, as it allows for the rational design of materials with optimal energy level alignment for efficient charge injection, transport, and separation in devices like OLEDs and OSCs. researchgate.net
Table 2: Redox Potentials of Phthalocyanine Derivatives Determined by Cyclic Voltammetry
| Compound | First Oxidation Potential (V vs. SCE) | Second Oxidation Potential (V vs. SCE) | First Reduction Potential (V vs. SCE) |
| TmPc | 0.85 | 1.26 | Quasi-reversible |
| CuTmPc | 0.70 | 1.27 | Quasi-reversible |
| ZnTmPC | 0.88 | 1.28 | Quasi-reversible |
Data sourced from a study on 3,4,5-trimethoxy phenyl substituted non-aqueous phthalocyanines. nih.gov
Photochemical Properties and Light-Harvesting Applications of Derived Systems
The unique photochemical and photophysical properties of this compound derivatives, particularly phthalocyanines, make them attractive candidates for light-harvesting applications. researchgate.net These macrocycles exhibit strong absorption in the Q-band region (around 600-700 nm), which corresponds to the visible and near-infrared part of the solar spectrum. nih.govresearchgate.net
The absorption and emission properties of phthalocyanines can be modulated by the introduction of peripheral substituents. d-nb.info The bromine atom in this compound-derived macrocycles can influence the electronic structure and thus the photophysical properties of the molecule. worldscientific.com This allows for the design of molecules that can efficiently absorb sunlight and transfer the excitation energy to other molecules, a key process in artificial photosynthesis and light-harvesting systems. researchgate.net
Furthermore, the excited states of these molecules can be utilized in photodynamic therapy, where the photosensitizer, upon illumination, generates reactive oxygen species that can kill cancer cells. mdpi.com The efficiency of this process is related to the triplet state quantum yield and lifetime of the photosensitizer, which can also be tuned through molecular design. mdpi.com
Catalysis Research
While direct research on the catalytic applications of this compound itself is not extensive, the derivatives synthesized from it, particularly metallophthalocyanines, have shown significant potential in catalysis. Metallophthalocyanines, which feature a central metal ion coordinated to the phthalocyanine macrocycle, can act as catalysts for a variety of chemical transformations, most notably oxidation reactions. researchgate.net
The catalytic activity of a metallophthalocyanine is influenced by both the nature of the central metal ion and the substituents on the phthalocyanine periphery. The introduction of bromine atoms, derived from this compound, can affect the electronic properties of the macrocycle, which in turn can modulate the catalytic activity of the central metal ion. researchgate.net
For example, cobalt and iron phthalocyanines have been studied as catalysts for the aerobic oxidation of thiols (mercaptans) to disulfides. researchgate.net This reaction is of industrial importance for the removal of sulfur compounds from petroleum products. The catalytic cycle often involves the formation of a complex between the metallophthalocyanine, the thiol, and molecular oxygen. The electronic modifications induced by the bromo-substituents could potentially enhance the rate and efficiency of this catalytic process. While more research is needed to specifically explore the catalytic applications of this compound-derived phthalocyanines, the existing knowledge on related systems suggests a promising avenue for future investigations.
Utilization of this compound Derivatives in the Development of Novel Catalytic Systems
The strategic incorporation of bromine atoms into phthalocyanine-based catalysts, derived from precursors like this compound, has led to the development of novel catalytic systems with enhanced performance. These systems are particularly notable in the fields of electrocatalysis and photocatalysis.
One significant application is in the creation of bifunctional oxygen catalysts, which are critical for improving the efficiency of rechargeable metal-air batteries. acs.org An innovative approach involves the synthesis of octa-bromo substituted cobalt phthalocyanine (CoOBrPc), which is then integrated with carbon nanoparticles to form a hybrid composite. This material acts as a cost-effective and efficient catalyst for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), demonstrating the crucial role of bromination in tuning the electronic properties of the phthalocyanine core to optimize catalytic activity. acs.org
Investigations in Heterogeneous and Homogeneous Catalysis
Derivatives of this compound are precursors to catalysts that can be deployed in both heterogeneous and homogeneous settings, although recent advancements have heavily focused on heterogeneous applications due to their advantages in catalyst separation and reusability.
Heterogeneous Catalysis: The aforementioned brominated phthalocyanine-carbon nanoparticle composites and COFs are prime examples of heterogeneous catalysts. acs.orgnih.govnortheastern.edu
Metal-Phthalocyanine COFs: In the photocatalytic reduction of CO2, the brominated phthalocyanine-based COF acts as a solid, insoluble catalyst. Its porous nature allows reactants to diffuse to the active sites within the ordered framework, while the catalyst itself remains separate from the product stream. nih.govnortheastern.edu This system combines the precise, tunable nature of molecular catalysts with the practical benefits of a heterogeneous setup.
Hybrid Composites: The octa-bromo substituted cobalt phthalocyanine integrated with Ketjenblack (KB) nanoparticles serves as a solid electrocatalyst. acs.org The synergistic interaction between the brominated phthalocyanine and the carbon support enhances conductivity and stability, which are critical for long-term performance in applications like metal-air batteries. The stability of this hybrid catalyst was demonstrated over 3000 cycles with no significant change in performance. acs.org
Homogeneous Catalysis: While less recent focus has been placed on homogeneous systems for these specific derivatives, phthalocyanine complexes, in general, are well-known homogeneous catalysts for various oxidation reactions. researchgate.netmdpi.com The principles of their catalytic activity, involving the central metal ion, can be extended to their brominated analogues. The presence of bromine substituents would modulate the solubility and electronic properties of the complex, thereby influencing its activity and selectivity in a homogeneous reaction medium.
Structure-Activity Relationship Studies in Catalytic Processes
The relationship between the molecular structure of this compound derivatives and their catalytic performance is a key area of investigation. The introduction of bromine atoms onto the phthalocyanine periphery has been shown to directly and significantly influence catalytic activity.
In the context of brominated phthalocyanine-based COFs for CO2 reduction, density functional theory (DFT) calculations and X-ray photoelectron spectroscopy (XPS) have revealed that the strongly electronegative bromine atoms adjust the electron configuration of the phthalocyanine unit. nih.govnortheastern.edu This electronic modulation lowers the energy barrier for the photocatalytic reaction, thereby enhancing both the yield and selectivity of the process. The bromine atoms also contribute to improved light absorption and more efficient separation of photogenerated electron-hole pairs, which are critical factors for photocatalytic efficiency. nih.govnortheastern.edu
This principle, where electron-withdrawing groups like halogens enhance catalytic activity, is also observed in other catalytic systems. For example, in Phthalimide-N-oxyl (PINO)-catalyzed reactions, electron-withdrawing groups on the phthalimide (B116566) core are known to activate the catalyst. nsf.gov This demonstrates a consistent chemical principle where the inductive effects of the bromine substituent directly impact the electronic environment of the catalytic active site, leading to improved performance.
The table below summarizes the catalytic performance of a representative brominated phthalocyanine-based system.
| Catalyst System | Reaction | Key Performance Metric | Structural Contribution of Bromine |
| NiTAPc-BPMDA COF | Photocatalytic CO2 Reduction | CO Yield: 148.25 μmol g⁻¹ in 5h; Selectivity: 98% | Adjusts electron configuration, lowers reaction energy, enhances light absorption and charge separation nih.govnortheastern.edu |
| CoOBrPc/KB Composite | Oxygen Reduction Reaction (ORR) | Superior stability over 3000 cycles | Modulates electronic properties of the Co center, enhances synergy with carbon support acs.org |
Supramolecular Chemistry and Crystal Engineering
The dinitrile groups and the bromine substituent on the this compound scaffold make its derivatives ideal candidates for constructing complex supramolecular assemblies and functional crystalline materials.
Studies on Self-Assembly and Aggregation Behavior of Phthalocyanine Derivatives
Phthalocyanines (Pcs), which are readily synthesized from phthalonitrile precursors, are well-known for their strong tendency to self-assemble and aggregate in solution. This behavior is driven primarily by π-π stacking interactions between the large, aromatic macrocycles. The nature and extent of aggregation are highly sensitive to factors such as the solvent, temperature, concentration, and the nature of peripheral substituents.
While specific studies on the aggregation of phthalocyanines derived directly from this compound are not detailed in the provided context, the general principles apply. The presence of bulky bromine atoms on the periphery of the phthalocyanine ring would sterically influence the mode of aggregation (e.g., J-aggregation vs. H-aggregation) and the intermolecular distance in the stacks. This, in turn, affects the material's photophysical properties, such as its absorption and emission spectra, which is a critical consideration for applications in sensors, nonlinear optics, and photodynamic therapy.
Application of Crystal Engineering Principles for Designing Functional Materials with Controlled Architectures
Crystal engineering provides a powerful strategy for the rational design and assembly of solid-state materials with desired structures and functions. Derivatives of this compound serve as versatile building blocks in this bottom-up approach.
A compelling example is the synthesis of brominated metal phthalocyanine-based covalent organic frameworks (COFs). nih.govnortheastern.edu COFs are a class of crystalline porous polymers built from predetermined molecular building blocks linked by strong covalent bonds. In this context, a brominated phthalocyanine unit acts as a node, which is connected by organic linkers to form a highly ordered, porous, and crystalline 2D or 3D network. The synthesis of NiTAPc-BPMDA COF, where a brominated linker is used, exemplifies the precise architectural control achievable through crystal engineering. nih.govnortheastern.edu This control allows for the creation of materials with tunable porosity, high surface area, and specifically engineered active sites, making them highly effective for applications like selective photocatalysis.
Similarly, the synthesis of peripherally brominated boron subphthalocyanines (BsubPcs) from brominated phthalonitrile precursors highlights the importance of precursor purity and reaction control to obtain desired isomers and prevent unintentional structural defects. worldscientific.com This meticulous control over the molecular and crystal structure is fundamental to achieving the targeted electronic and optical properties for applications in organic photovoltaics.
Polymer Science and Advanced Materials Development
This compound and its derivatives are key monomers for the synthesis of high-performance thermosetting polymers known as phthalonitrile resins. These materials are renowned for their exceptional thermo-oxidative stability, inherent fire resistance, low moisture absorption, and excellent mechanical properties, making them suitable for demanding applications in the aerospace, military, and electronics sectors. specificpolymers.comtechlinkcenter.org
The polymerization of phthalonitrile monomers proceeds through a thermally induced, addition-curing reaction of the terminal cyano (nitrile) groups. This process forms a highly cross-linked, aromatic network structure composed of stable phthalocyanine and triazine rings. techlinkcenter.org A significant advantage of this curing mechanism is that it does not release volatile byproducts, which minimizes the formation of voids and defects in the final composite material. specificpolymers.com
The resulting phthalonitrile polymers can withstand continuous service temperatures exceeding 300-375 °C in air for extended periods. specificpolymers.comtechlinkcenter.org The incorporation of bromine atoms into the polymer backbone, by starting with this compound, is expected to further enhance the flame retardancy of the resulting material. Research in this field focuses on developing new phthalonitrile monomers, including liquid precursors, to improve the processability of these resins for use in cost-effective manufacturing methods like resin transfer molding (RTM) and vacuum infusion. rsc.org These advanced resins are used as matrices for high-performance carbon and glass fiber composites for applications in airframes, radomes, and naval vessels. techlinkcenter.org
The table below outlines key properties and applications of phthalonitrile-based polymers.
| Property | Description | Application Relevance |
| Thermal Stability | Can withstand continuous use at >300 °C. High char yield upon pyrolysis. specificpolymers.comtechlinkcenter.org | Essential for aerospace components, engine parts, and high-temperature electronics. |
| Fire Resistance | Inherently non-flammable due to high aromatic content and stable cross-links. specificpolymers.com | Critical for naval ship/submarine structures, aircraft interiors, and protective coatings. |
| Curing Mechanism | Addition polymerization with no volatile byproducts. specificpolymers.com | Leads to low-void, high-quality composite parts with superior mechanical integrity. |
| Processability | Can be tailored for RTM, infusion, and prepreg consolidation. techlinkcenter.orgrsc.org | Enables fabrication of large, complex-shaped components for various advanced systems. |
Exploration as a Monomer or Precursor in Polymerization Reactions
While not a conventional monomer for traditional linear polymer chains, this compound serves as a critical precursor in the synthesis of specialized polymeric structures, most notably phthalocyanines. The nitrile functional groups are the key reactive sites for the cyclotetramerization reaction that forms the phthalocyanine macrocycle. This process can be considered a form of polymerization, where four phthalonitrile units condense to create a larger, highly conjugated system.
The resulting phthalocyanine polymers possess remarkable thermal stability and unique electronic and optical properties. The incorporation of the bromo-substituent on the phthalonitrile precursor allows for post-polymerization modification, enabling the tuning of the final polymer's characteristics. For instance, the bromine atom can be substituted with other functional groups to enhance solubility, modify the electronic properties, or introduce specific catalytic or sensing capabilities.
Research in this area has explored the synthesis of various phthalocyanine derivatives from brominated phthalonitriles. These studies have demonstrated the ability to create both symmetrical and asymmetrical phthalocyanine structures, depending on the starting materials. The use of this compound, in particular, allows for the introduction of a single bromo-substituent on each isoindole unit of the resulting phthalocyanine, which can influence the packing and electronic communication between the macrocycles in the solid state.
The polymerization of phthalonitrile resins is another area where precursors like this compound play a role. These resins are known for their exceptional thermal and oxidative stability, making them suitable for applications in aerospace and electronics. The curing process of these resins involves the polymerization of the nitrile groups to form a highly cross-linked network. The presence of a bromo-substituent can influence the curing kinetics and the properties of the final thermoset polymer.
| Polymer Type | Precursor | Key Features of Resulting Polymer |
| Polyphthalocyanine | This compound | High thermal stability, tunable electronic and optical properties, potential for post-polymerization functionalization. |
| Phthalonitrile Resin | Brominated Phthalonitrile Derivatives | Exceptional thermal and oxidative stability, high-performance thermoset materials. |
Role as an Advanced Chemical Building Block for Synthesizing Novel Scaffolds and Functional Polymers
The utility of this compound extends beyond its role as a direct precursor for polymerization. It is widely regarded as an advanced chemical building block for the synthesis of a diverse array of novel molecular scaffolds and functional polymers. The strategic placement of the bromine atom and the two nitrile groups provides a platform for complex organic transformations.
The bromine atom on the this compound molecule is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at the 3-position of the phthalonitrile ring. This capability is crucial for the design and synthesis of asymmetrically substituted phthalocyanines and other macrocycles with precisely controlled structures and properties.
The synthesis of these complex molecules often involves a multi-step approach where this compound is first functionalized and then subjected to cyclotetramerization or other macrocyclization reactions. This modular approach allows for the creation of a vast library of compounds with diverse functionalities, starting from a single, readily available building block.
For example, researchers have utilized this compound to synthesize phthalocyanines with peripheral functional groups that can influence their self-assembly behavior, leading to the formation of well-ordered nanostructures with potential applications in molecular electronics and photovoltaics. The ability to introduce specific functional groups also allows for the development of "smart" polymers that can respond to external stimuli, such as light, heat, or the presence of specific chemical species.
The following table highlights some of the novel scaffolds and functional polymers that can be synthesized using this compound as a key building block:
| Scaffold/Polymer Type | Synthetic Strategy | Potential Applications |
| Asymmetrically Substituted Phthalocyanines | Functionalization via cross-coupling reactions followed by mixed cyclotetramerization. | Molecular electronics, nonlinear optics, catalysis. |
| Porphyrin-Phthalocyanine Hybrids | Stepwise synthesis involving the coupling of a porphyrin precursor with a phthalonitrile derivative. | Photodynamic therapy, artificial photosynthesis. |
| Functional Macrocycles | Macrocyclization reactions utilizing the nitrile groups and a functionalized substituent at the 3-position. | Host-guest chemistry, molecular recognition. |
| Conjugated Polymers | Incorporation of phthalonitrile-derived units into a larger conjugated polymer backbone. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |
Sensor Development
The unique electronic and photophysical properties of phthalocyanines and related macrocycles derived from this compound make them excellent candidates for the development of chemical and optical sensors. The ability to fine-tune the structure and properties of these molecules through the use of functionalized precursors is a key advantage in the design of highly selective and sensitive sensing platforms.
Research into this compound Derivatives for Chemical and Optical Sensor Applications
Derivatives of this compound are being actively investigated for their potential in a variety of sensing applications. The resulting phthalocyanine-based sensors can detect a wide range of analytes, including metal ions, gases, and organic molecules. The sensing mechanism often relies on the interaction of the analyte with the central metal ion of the phthalocyanine or with the peripheral substituents, leading to a measurable change in the sensor's optical or electronic properties.
Fluorescent Sensors:
Phthalocyanines are known for their strong fluorescence emission in the red and near-infrared regions of the electromagnetic spectrum. This property is highly advantageous for the development of fluorescent sensors, as it minimizes interference from the autofluorescence of biological samples. The fluorescence of a phthalocyanine sensor can be quenched or enhanced upon binding to a specific analyte.
For example, phthalocyanine derivatives have been designed to act as "turn-off" fluorescent sensors for the detection of heavy metal ions such as mercury and lead. In these systems, the binding of the metal ion to the phthalocyanine macrocycle leads to a quenching of its fluorescence. Conversely, "turn-on" fluorescent sensors have been developed where the fluorescence is initially quenched and is restored upon interaction with the target analyte.
Colorimetric Sensors:
In addition to fluorescence, many phthalocyanine derivatives exhibit distinct color changes in the presence of specific analytes. This property forms the basis for the development of colorimetric sensors, which offer the advantage of simple, visual detection without the need for sophisticated instrumentation.
The color of a phthalocyanine is determined by its electronic structure, which can be perturbed by the binding of an analyte. This perturbation can lead to a shift in the absorption spectrum of the phthalocyanine, resulting in a visible color change. For instance, colorimetric sensors based on phthalocyanine derivatives have been developed for the detection of various gases, such as nitrogen dioxide and ammonia (B1221849).
The use of this compound as a precursor allows for the introduction of specific recognition elements onto the phthalocyanine macrocycle, enhancing the selectivity of the sensor for a particular analyte. The bromine atom can be replaced with a variety of functional groups that can act as binding sites for the target molecule.
The table below summarizes the types of sensors being developed from this compound derivatives and the analytes they can detect:
| Sensor Type | Detection Principle | Target Analytes |
| Fluorescent | Fluorescence quenching or enhancement | Metal ions (e.g., Hg²⁺, Pb²⁺, Cu²⁺), anions, reactive oxygen species |
| Colorimetric | Change in absorption spectrum (visible color change) | Gases (e.g., NO₂, NH₃), volatile organic compounds (VOCs), pH |
The ongoing research in this field is focused on improving the sensitivity, selectivity, and response time of these sensors, as well as on developing new sensing platforms for a wider range of applications, including environmental monitoring, medical diagnostics, and industrial process control.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromophthalonitrile, and how can side reactions be minimized?
- Methodological Answer : The synthesis of brominated nitriles often involves halogenation of precursor aromatic compounds. For this compound, nitration and subsequent bromination of phthalonitrile derivatives could be explored. Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., chlorinated hydrocarbons or ethers ), and catalyst selection (e.g., Lewis acids like FeBr₃) should be systematically optimized. Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) can monitor intermediate formation and by-products. Comparative studies of brominating agents (e.g., Br₂ vs. N-bromosuccinimide) are recommended to assess yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) and X-ray crystallography can resolve structural ambiguities .
Q. How does solvent choice impact the stability and reactivity of this compound?
- Methodological Answer : Solvent polarity and proticity influence nitrile stability. Non-polar solvents (e.g., toluene) may reduce hydrolysis, while polar aprotic solvents (e.g., DMF) enhance solubility for reactions like nucleophilic substitution. Accelerated stability studies under varying pH, temperature, and UV exposure can identify degradation pathways. UV-Vis spectroscopy and HPLC are suitable for tracking decomposition .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in this compound-mediated cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura couplings) may arise from competing side reactions (e.g., homo-coupling) or catalyst poisoning. Researchers should:
- Compare palladium/ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos).
- Use kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps.
- Analyze reaction mixtures via ICP-MS for trace metal impurities .
Q. Can computational models predict the electronic properties of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer : Density functional theory (DFT) calculations can simulate the compound’s electron-withdrawing effects, which influence MOF conductivity and ligand binding. Key steps:
Optimize geometry using B3LYP/6-31G(d).
Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential.
Compare with experimental UV-Vis and cyclic voltammetry data .
Q. How do steric and electronic factors affect regioselectivity in this compound derivatization?
- Methodological Answer :
- Steric Maps : Molecular modeling (e.g., Schrödinger Suite) visualizes steric hindrance around the bromine and nitrile groups.
- Electronic Effects : Hammett substituent constants (σ) quantify the bromine’s electron-withdrawing strength, guiding predictions of electrophilic aromatic substitution sites.
- Experimental validation via directed ortho-metalation or isotopic labeling (e.g., ¹⁸O tracing) can resolve ambiguities .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise (e.g., divergent reaction yields), employ control experiments with purified intermediates and replicate studies under inert atmospheres to isolate variables .
- Research Question Design : Frame questions to require synthesis of multiple data types (e.g., "How do solvent coordination properties modulate this compound’s role in photoredox catalysis?") rather than yes/no answers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
